(2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
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Overview
Description
The compound (2E)-2-CYANO-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a fluorophenoxy group, and a pyrido[1,2-a]pyrimidin-4-one core, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the enamide linkage under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE: can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, water radical cations.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2E)-2-CYANO-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE: has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used to study various biological pathways and interactions, providing insights into cellular mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Triple-bonded Compounds: Compounds with triple bonds, such as alkynes and cyanides, share some structural similarities with the cyano group in the target compound.
Uniqueness
(2E)-2-CYANO-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE: is unique due to its combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21FN4O4 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C24H21FN4O4/c1-15-4-2-10-29-21(15)28-23(33-18-8-6-17(25)7-9-18)20(24(29)31)12-16(13-26)22(30)27-14-19-5-3-11-32-19/h2,4,6-10,12,19H,3,5,11,14H2,1H3,(H,27,30)/b16-12+ |
InChI Key |
BYVZFSNURBUQSG-FOWTUZBSSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCC3CCCO3)OC4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCC3CCCO3)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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